2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included .Scientific Research Applications
Structural and Electronic Properties in Anticonvulsant Drugs
Research on the structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, reveals the importance of specific structural configurations for anticonvulsant activity. X-ray diffraction and ab initio molecular-orbital calculations on compounds closely related to the target molecule highlight the role of phenyl ring inclination and the delocalization of the piperidine nitrogen lone pair towards the middle heterocycle in determining activity. This study underscores the significance of structural analysis in designing effective anticonvulsant agents (Georges et al., 1989).
Synthesis and Cytotoxic Effect of Novel Derivatives
Another study focuses on the synthesis and cytotoxic effects of novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, which exhibit significant inhibitory effects towards tumor cell lines without being cytotoxic towards normal cells. This research suggests the potential of structurally similar compounds for cancer treatment, highlighting the importance of synthesizing and testing derivatives for pharmacological applications (Flefel et al., 2015).
Antimicrobial Applications
The synthesis of formazans from Mannich base derivatives, including those with a 4-chlorophenyl component, has been explored for antimicrobial applications. This study demonstrates the potential of specific structural modifications to enhance antimicrobial activity, suggesting a research avenue for compounds with the targeted structure in developing new antimicrobial agents (Sah et al., 2014).
Antioxidant Potency
Research on the antioxidant potency of specific piperidin-4-one derivatives underlines the potential of similar compounds in oxidative stress-related conditions. The study provides a framework for evaluating the antioxidant efficacy of new compounds through chemical synthesis and biological assays, indicating a possible application area for the target compound (Dineshkumar & Parthiban, 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-21-8-6-18(7-9-21)16-24(30)27-14-12-19(13-15-27)17-28-23(29)11-10-22(26-28)20-4-2-1-3-5-20/h1-11,19H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGXARHCCUYMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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